1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C26H30N4O2 and a molecular weight of 430.552. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylphenoxy group and a piperidine ring substituted with a methylbenzyl group.
Chemical Reactions Analysis
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide include:
- N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
These compounds share structural similarities but differ in the specific substituents attached to the pyrimidine and piperidine rings, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-3-20-8-10-23(11-9-20)32-25-16-24(28-18-29-25)30-14-12-22(13-15-30)26(31)27-17-21-6-4-19(2)5-7-21/h4-11,16,18,22H,3,12-15,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDTWBBVVBJXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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